1-Chloro-8-nitronaphthalene is an organic compound with the molecular formula CHClNO and a Chemical Abstracts Service Registry Number of 602-37-9. It features a naphthalene ring substituted with a chlorine atom at the first position and a nitro group at the eighth position. This compound is notable for its distinct structural characteristics, which influence its chemical behavior and applications in various fields.
The compound is typically represented in structural formulas, indicating the positions of the chlorine and nitro groups on the naphthalene ring. The presence of these functional groups contributes to its reactivity and potential uses in synthetic organic chemistry.
Several synthesis methods for 1-chloro-8-nitronaphthalene are documented:
These methods highlight the compound's accessibility through standard organic synthesis techniques.
1-Chloro-8-nitronaphthalene finds various applications in:
Interaction studies involving 1-chloro-8-nitronaphthalene focus on its behavior in different chemical environments. For example, research indicates that nitroaromatic compounds interact weakly with surfaces like gold, which influences their clustering behavior . Understanding these interactions is essential for predicting the compound's behavior in various applications, especially in catalysis and material science.
1-Chloro-8-nitronaphthalene shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Nitronaphthalene | Naphthalene with one nitro group | Precursor for further nitration or reduction |
| 2-Chloro-1-nitronaphthalene | Chlorine at position two, nitro at one | Different substitution pattern affects reactivity |
| 1-Chloro-2-nitronaphthalene | Chlorine at position one, nitro at two | Potentially different biological activity |
| 2-Nitroaniline | Aniline derivative with a nitro group | Exhibits significant biological activity |
The uniqueness of 1-chloro-8-nitronaphthalene lies in its specific substitution pattern that influences both its chemical reactivity and potential applications compared to these similar compounds. Its role as a precursor in organic synthesis emphasizes its importance in chemical research and industry.
Corrosive